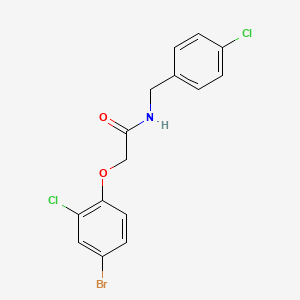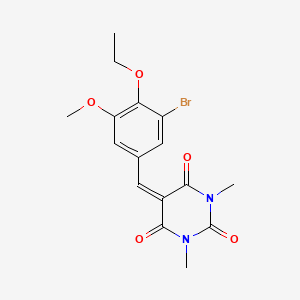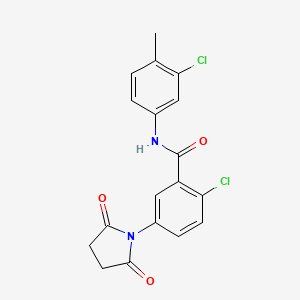![molecular formula C23H16N2O5 B3676279 1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid](/img/structure/B3676279.png)
1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid
Übersicht
Beschreibung
1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid, also known as PA-824, is a promising anti-tuberculosis drug candidate. It was first identified in 2004 and has since undergone extensive research for its potential use in treating tuberculosis.
Wirkmechanismus
1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid's mechanism of action involves the reduction of its nitro group to a reactive nitrogen species, which can damage cellular components of the bacterium. This leads to the inhibition of mycolic acid synthesis, which is essential for the cell wall of the bacterium. 1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid also disrupts the electron transport chain, which is essential for energy production in the bacterium.
Biochemical and Physiological Effects:
1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid has been shown to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. It has also been shown to have low toxicity in animal models. 1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid has been shown to be well-tolerated in humans, with no serious adverse events reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid has several advantages for lab experiments. It has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. It also has a unique mechanism of action, which can lead to the development of new drugs that target the same pathway. However, 1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid has several limitations for lab experiments. It is a complex molecule that requires several steps for synthesis, which can be time-consuming and expensive. It also has low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid. One direction is the development of new drugs that target the same pathway as 1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid. Another direction is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of 1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid in treating tuberculosis. Finally, there is a need for more research to understand the mechanism of action of 1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid and its potential use in treating other diseases.
Wissenschaftliche Forschungsanwendungen
1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid has been extensively studied for its potential use in treating tuberculosis. It has been shown to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. 1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid has also been shown to have a unique mechanism of action, which involves the reduction of a nitro group to a reactive nitrogen species that can damage cellular components of the bacterium.
Eigenschaften
IUPAC Name |
1,3-dioxo-2-[3-[(2-phenylacetyl)amino]phenyl]isoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c26-20(11-14-5-2-1-3-6-14)24-16-7-4-8-17(13-16)25-21(27)18-10-9-15(23(29)30)12-19(18)22(25)28/h1-10,12-13H,11H2,(H,24,26)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEXXUGXKOTTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676207.png)
![2-[(3-bromobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B3676215.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676225.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B3676229.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3676234.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3676240.png)

![N-(2-chloro-5-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3676257.png)
![2-(4-bromo-2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3676268.png)



